![molecular formula C5H6ClN3O2 B581219 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 1243250-11-4](/img/structure/B581219.png)
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid
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Description
“3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is a chemical compound with the IUPAC name 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid . It has a molecular weight of 175.57 .
Molecular Structure Analysis
The InChI code for “3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) . This indicates the presence of a 1,2,4-triazole ring, a chloro group, and a propanoic acid group in the molecule.Scientific Research Applications
Anticancer Properties
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid exhibits promising anticancer activities. For instance:
- Hep-G2 and Colon Carcinoma Cells : Compounds related to this structure have shown cytotoxicity against Hep-G2 and colon HCT-116 carcinoma cells .
- Medulloblastoma and Melanoma Cell Lines : 5-chloro-[1,2,4]triazoloquinazolines demonstrate potential anticancer effects against medulloblastoma (Daoy) and melanoma (SK-MEL28) cell lines .
Organic Electron Transfer Catalyst
As a proof of concept, researchers have studied the reduction of quinones using 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid. Quinones play essential roles in various biological and industrial processes. Additionally, this work provides experimental evidence for the formation of double (triazole) carbonate adducts, which serve as catalytic cycles’ resting states and carbenes reservoirs .
properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDCYGGFIDYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260971 |
Source
|
Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243250-11-4 |
Source
|
Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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